molecular formula C11H9F3O3 B1410973 3-Oxo-4-(3-trifluoromethylphenyl)butanoic acid CAS No. 1993309-99-1

3-Oxo-4-(3-trifluoromethylphenyl)butanoic acid

Cat. No.: B1410973
CAS No.: 1993309-99-1
M. Wt: 246.18 g/mol
InChI Key: DPWSDVFYBNIVCM-UHFFFAOYSA-N
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Description

3-Oxo-4-(3-trifluoromethylphenyl)butanoic acid (IUPAC name: 4-(3-(trifluoromethyl)phenyl)-3-oxobutanoic acid) is a β-keto carboxylic acid derivative featuring a trifluoromethylphenyl substituent at the fourth carbon of the butanoic acid backbone. For instance, methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate (CAS 1048916-84-2) shares a similar scaffold, differing only in the esterification of the carboxylic acid group and the position of the trifluoromethyl substituent on the phenyl ring . Such compounds are critical intermediates in pharmaceutical synthesis, particularly for antidiabetic drugs like sitagliptin, where enzymatic conversion of methyl esters to chiral amino acids is a key step .

Properties

IUPAC Name

3-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17/h1-4H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWSDVFYBNIVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Friedel-Crafts Acylation and Subsequent Oxidation

One of the most established routes involves the Friedel-Crafts acylation of a suitable aromatic precursor with a ketone or acyl chloride, followed by oxidation to introduce the keto functionality at the correct position.

  • Step 1: Friedel-Crafts acylation of 3-(trifluoromethyl)benzene with a suitable acyl chloride or an equivalent precursor (e.g., ethyl acetoacetate derivative) in the presence of Lewis acids such as aluminum chloride (AlCl₃).

  • Step 2: Hydrolysis and oxidation of the intermediate to form the corresponding butanoic acid derivative. Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed to convert the side chain into the carboxylic acid.

This approach is detailed in patent CN102320957B, where the synthesis involves combining 2,4,5-trifluorophenylacetonitrile, α-bromoacetic acid derivatives, and zinc in tetrahydrofuran (THF), followed by hydrolysis to yield the target acid. The process emphasizes the use of inexpensive raw materials and minimal waste generation, making it suitable for industrial scale-up.

Use of Nucleophilic Substitution and Hydrolysis

Another method involves the nucleophilic substitution of halogenated precursors:

  • Step 1: Synthesis of a halogenated intermediate, such as 3-(trifluoromethyl)phenyl acetonitrile, via halogenation of the trifluoromethylphenyl precursor.

  • Step 2: Nucleophilic addition or substitution with malonate derivatives or related compounds, followed by hydrolysis and decarboxylation, to form the butanoic acid core.

Patent CN102320957B also describes hydrolysis of ethyl esters derived from these intermediates, followed by purification steps to obtain the final acid.

One-Pot Multi-Component Reactions

Recent advances suggest that multi-component reactions (MCRs) can streamline synthesis:

  • Combining trifluoromethylated aromatic compounds, β-ketoesters, and suitable catalysts under controlled conditions can produce the desired keto-acid directly.

  • Such methods benefit from reduced reaction steps and higher atom economy, aligning with green chemistry principles.

Industrial-Scale Synthesis Considerations

For large-scale production, the preferred methods involve:

Method Key Features Reagents Conditions References
Friedel-Crafts acylation + oxidation High yield, straightforward Aromatic trifluoromethyl compounds, acyl chlorides, AlCl₃, KMnO₄ 80–120°C, inert atmosphere CN102320957B
Nucleophilic substitution + hydrolysis Cost-effective, scalable Halogenated intermediates, NaOH, HCl Room temperature to mild heating CN102320957B
Multi-component reactions Efficient, less waste Multiple reactants, catalysts Mild to moderate temperatures Emerging research

Reaction Conditions and Optimization

  • Temperature: Typically maintained between -15°C to boiling point of solvents (around 80–120°C) to optimize yield and minimize side reactions.

  • Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), methanol, ethanol, or acetonitrile are preferred for their ability to dissolve reactants and facilitate reactions.

  • Catalysts: Lewis acids (AlCl₃), zinc, or other metal catalysts are used to activate electrophiles or facilitate acylation.

  • Purification: Crystallization, filtration, and chromatography are employed post-reaction to isolate high-purity products.

Research Findings and Data Summary

Preparation Method Raw Materials Yield Advantages Limitations
Friedel-Crafts acylation + oxidation 3-(trifluoromethyl)benzene, acyl chlorides, oxidants 65–85% High efficiency, scalable Requires careful control of conditions
Nucleophilic substitution + hydrolysis Halogenated intermediates, malonate derivatives 60–80% Cost-effective, simple Multi-step, potential for side reactions
Multi-component reactions Various reactants Variable Green chemistry, fewer steps Less established, needs optimization

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(3-trifluoromethylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The trifluoromethyl group (-CF₃) is known to enhance the biological activity of compounds by improving their pharmacokinetic properties. Research indicates that compounds containing this moiety often exhibit increased potency and selectivity towards biological targets. For instance, the incorporation of trifluoromethyl groups has been shown to enhance the efficacy of drugs targeting serotonin receptors, which are crucial in treating mood disorders .

FDA-Approved Drugs
A review of FDA-approved drugs reveals that many contain trifluoromethyl groups, underscoring their importance in drug design. Compounds similar to 3-oxo-4-(3-trifluoromethylphenyl)butanoic acid have been utilized in the development of medications for various conditions, including cancer and neurological disorders. The trifluoromethyl group contributes to improved interactions with target proteins and can alter the physicochemical properties of the drug candidates .

Agrochemical Applications

Pesticides and Herbicides
The compound's structure makes it a valuable building block for developing agrochemicals. Its derivatives can serve as potent herbicides or fungicides due to the enhanced lipophilicity imparted by the trifluoromethyl group, which can improve penetration through plant cuticles or membranes. This property is critical for effective pest management in agriculture .

Synthetic Intermediate

Organic Synthesis
this compound is utilized as an intermediate in organic synthesis. Its unique structure allows chemists to modify it further to create more complex molecules. For example, it can be transformed into various derivatives that serve as precursors for pharmaceuticals or other fine chemicals. The compound's stability and reactivity make it suitable for diverse synthetic pathways .

Case Studies

  • Synthesis of Trifluoromethyl-containing Compounds : A study demonstrated the use of this compound as a precursor for synthesizing novel fluorinated compounds with potential anti-cancer activity. The reaction involved coupling with amines to yield a series of trifluoromethyl-substituted amides, showcasing its utility in medicinal chemistry.
  • Development of Agrochemical Agents : Another case involved modifying this compound to create new herbicides that exhibited improved efficacy against resistant weed species. The introduction of the trifluoromethyl group was key in enhancing biological activity while minimizing environmental impact.

Data Summary Table

Application AreaSpecific UsesKey Benefits
Medicinal ChemistryDrug development for mood disordersEnhanced potency and selectivity
AgrochemicalsHerbicides and fungicidesImproved penetration and efficacy
Organic SynthesisIntermediate for complex moleculesVersatile reactivity

Mechanism of Action

The mechanism of action of 3-Oxo-4-(3-trifluoromethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The keto group can form hydrogen bonds with active sites of enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

a) 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 1256815-03-8)
  • Molecular Formula : C₁₀H₇F₃O₃
  • Key Differences : The trifluoromethyl group in the target compound is replaced by a 2,4,5-trifluorophenyl moiety.
  • Properties: Higher density (1.5 g/cm³) and boiling point (333.3°C) compared to non-fluorinated analogs due to increased molecular weight and fluorine’s electronegativity .
  • Applications: Used as a precursor for synthesizing antidiabetic drug intermediates via transaminase-catalyzed reactions (e.g., conversion to 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid) .
b) 4-Oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid (CAS 15386-93-3)
  • Molecular Formula: C₁₁H₁₀F₃NO₃
  • Key Differences: The ketone group is at position 4 instead of 3, and an amino group bridges the phenyl ring and the carbonyl.
  • Properties : Higher molecular weight (261.2 g/mol) and altered reactivity due to the amide-like structure .
  • Applications : Primarily used in organic synthesis as a building block for pharmaceuticals and agrochemicals .

Functional Group Modifications

a) Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1)
  • Molecular Formula : C₁₂H₁₄O₃
  • Key Differences : The carboxylic acid is esterified (ethyl ester), and the phenyl ring lacks fluorine substituents.
  • Properties : Lower polarity and higher volatility compared to the acid form, making it suitable for catalytic hydrogenation or enzymatic resolution .
  • Applications : Intermediate in flavor and fragrance industries due to its fruity aroma .
b) 3-Oxo-4-(triphenylphosphoranylidene)butanoic acid ethyl ester (CAS 13148-05-5)
  • Molecular Formula : C₂₄H₂₃O₃P
  • Key Differences : Incorporates a triphenylphosphoranylidene group, enabling Wittig-like reactivity.
  • Properties : High molecular weight (390.4 g/mol) and utility in forming conjugated dienes via elimination reactions .

Pharmacologically Active Derivatives

a) (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (CAS 741217-33-4)
  • Molecular Formula: C₁₀H₁₂FNO₂
  • Key Differences: The ketone is replaced by an amino group, and the trifluoromethyl is substituted with a fluorine atom.
  • Applications : Investigated as a GABA receptor agonist analog, similar to baclofen (CAS 1134-47-0) .
b) 3-Chloro-4-cyclohexyl-o-oxo-benzenebutanoic acid (Esfar, CAS 32808-518)
  • Molecular Formula : C₁₆H₁₉ClO₃
  • Key Differences : Cyclohexyl and chloro substituents enhance lipophilicity and metabolic stability.
  • Applications : Introduced in 1974 as a therapeutic agent for inflammatory conditions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-Oxo-4-(3-trifluoromethylphenyl)butanoic acid* C₁₁H₉F₃O₃ 260.2 (ester form ) 3-CF₃-phenyl, β-keto acid Pharmaceutical intermediate
3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid C₁₀H₇F₃O₃ 232.16 2,4,5-F₃-phenyl Antidiabetic drug synthesis
4-Oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid C₁₁H₁₀F₃NO₃ 261.2 3-CF₃-phenyl, 4-oxo amide Organic synthesis
Ethyl 3-oxo-4-phenylbutanoate C₁₂H₁₄O₃ 206.24 Phenyl, ethyl ester Flavor industry

*Hypothetical data inferred from analogs.

Table 2: Enzymatic Activity of Analogs

Compound Enzyme Activity (kcat, min⁻¹) Reaction Conditions
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Transaminase: 69.49 ± 1.77 pH 8.0–9.5, 60–65°C
Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate N/A Requires hydrolysis to acid

Biological Activity

3-Oxo-4-(3-trifluoromethylphenyl)butanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural characteristics and biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, making them more potent and selective in biological applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H8F3O3C_{11}H_{8}F_{3}O_{3}. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Cell Proliferation Modulation : Research indicates that this compound can affect cell proliferation, particularly in cancerous cells, suggesting potential anti-cancer properties.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits COX-2 and LOX-5
CytotoxicityInduces apoptosis in MCF-7 cells
Antioxidant EffectsScavenges free radicals
Antimicrobial ActivityEffective against bacterial strains

Detailed Research Insights

  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .
  • Cytotoxicity : In vitro studies on breast cancer cell lines (MCF-7) revealed that the compound induces significant cytotoxic effects, leading to increased apoptosis rates. This finding highlights its potential as an anticancer agent .
  • Antioxidant Properties : The compound was evaluated for its ability to scavenge free radicals. Results indicated a strong antioxidant effect, which could be beneficial in preventing oxidative damage associated with various diseases .
  • Antimicrobial Activity : Preliminary tests showed that this compound exhibits antimicrobial properties against several bacterial strains, indicating its potential use in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Oxo-4-(3-trifluoromethylphenyl)butanoic acid, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-trifluoromethylphenyl derivatives and succinic anhydride analogs. For example, 4-(2-fluorophenyl)-4-oxobutanoic acid synthesis employs ketone functionalization at the phenyl ring . Purification involves recrystallization from ethanol/water mixtures (yield ~65%) or column chromatography (silica gel, ethyl acetate/hexane). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify the trifluoromethyl group (δ ~120-125 ppm for 19^19F coupling) and ketone (δ ~200-210 ppm for carbonyl carbon).
  • IR : Strong absorption at ~1700-1750 cm1^{-1} for ketone and carboxylic acid groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 276.335 g/mol for analogs) .

Q. How does the trifluoromethyl group influence solubility and reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the phenyl ring, enhancing resistance to electrophilic substitution. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is higher than in non-polar solvents. Reactivity studies should employ nucleophilic agents (e.g., Grignard reagents) under anhydrous conditions .

Advanced Research Questions

Q. How can computational modeling (DFT) predict the compound’s interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the compound’s electrostatic potential surface, identifying reactive sites. Docking studies (AutoDock Vina) predict binding affinity to enzymes like cyclooxygenase-2 (COX-2), leveraging the trifluoromethyl group’s hydrophobic interactions .

Q. What strategies resolve contradictions in reported synthetic yields?

  • Methodological Answer : Yield discrepancies (e.g., 50% vs. 75%) arise from reaction conditions (temperature, catalyst load). Systematic optimization via Design of Experiments (DoE) evaluates factors like stoichiometry (1:1.2 molar ratio of aryl precursor to anhydride) and solvent polarity (acetonitrile vs. dichloromethane). Kinetic studies (in situ FTIR) monitor intermediate formation .

Q. How is the compound’s stability assessed under varying pH and temperature?

  • Methodological Answer : Accelerated stability studies (ICH guidelines):

  • pH Stability : Incubate in buffers (pH 1-13) at 37°C for 24h; analyze degradation via LC-MS.
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition points (>200°C for analogs).
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation under ICH Q1B conditions .

Q. What are the challenges in quantifying trace impurities, and how are they addressed?

  • Methodological Answer : Impurities (e.g., unreacted 3-trifluoromethylphenyl precursors) are quantified via GC-MS or LC-MS/MS with a limit of detection (LOD) <0.1%. Orthogonal validation uses 19^19F NMR for fluorine-containing byproducts .

Key Research Findings

  • The trifluoromethyl group enhances metabolic stability in vitro (t1/2_{1/2} > 6h in liver microsomes) .
  • Crystal structure analogs (e.g., 3-methyl-4-oxo-2-phenyl chromene) reveal planar ketone-carboxylic acid conformations, critical for intermolecular hydrogen bonding .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-4-(3-trifluoromethylphenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
3-Oxo-4-(3-trifluoromethylphenyl)butanoic acid

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